4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

Description

The exact mass of the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLMSPGWNYJHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880920 | |

| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28564-83-2 | |

| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAE1LU40SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a heterocyclic organic compound of significant interest in food science and pharmaceutical research. Commonly referred to as DDMP, this molecule is a well-known product of the Maillard reaction and is found in numerous natural sources. Its notable antioxidant, anti-inflammatory, and antimicrobial properties make a thorough understanding of its chemical and physical characteristics essential for researchers, scientists, and drug development professionals. This document details its structural, spectroscopic, and chromatographic profiles, alongside practical experimental methodologies for its synthesis and identification, serving as a vital resource for its application in research and development.

Introduction and Nomenclature

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring compound that has garnered considerable attention for its biological activities. It is frequently formed during the Maillard reaction, the chemical process responsible for the browning and flavor of many cooked foods, and has been isolated from sources as diverse as microbial cultures, fruits, and processed foods like caramel and bread.[1][2][3] Its significance lies primarily in its potent antioxidant capabilities, which are attributed to its unique molecular structure.[4][5][6]

For professionals in drug discovery and food science, precise identification is paramount. The compound is known by several synonyms, and a clear understanding of its nomenclature is the first step in rigorous scientific investigation.

-

Systematic IUPAC Name: 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one[1][7]

-

Common Chemical Name: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-[1][4][8]

-

Common Acronym: DDMP

-

Other Synonyms: 6-Methyl-3,5-dihydroxy-2,3-dihydro-4H-pyran-4-one, Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one[1]

Chemical Structure

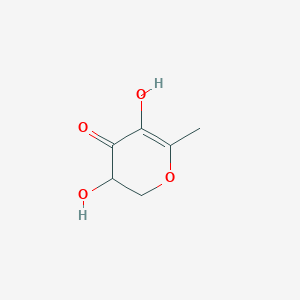

The molecular structure of DDMP features a dihydropyranone core with hydroxyl groups at the C3 and C5 positions and a methyl group at C6. The enol structure at the C5 position is a critical determinant of its chemical reactivity and antioxidant capacity.[4][5]

Caption: Chemical structure of DDMP.

Core Physicochemical Properties

A summary of the key physicochemical properties of DDMP is presented below. These values are fundamental for designing experimental protocols, including solvent selection for extraction and analysis, and for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1][7][8] |

| Molecular Weight | 144.12 g/mol | [1][4][7][8] |

| Boiling Point (estimated) | 281.00 to 282.00 °C (at 760 mm Hg) | [10] |

| logP (Octanol/Water) | -0.4 to -0.731 (estimated) | [7][10] |

| Water Solubility (estimated) | 2.457 x 10⁵ mg/L (at 25 °C) | [10] |

| Vapor Pressure (estimated) | 0.000433 mmHg (at 25 °C) | [10] |

The negative logP value indicates that DDMP is a hydrophilic compound, a characteristic conferred by its multiple polar hydroxyl groups. This high polarity explains its significant solubility in water and other polar solvents like ethanol.[1][10] This property is critical for researchers working on aqueous extractions from natural products or developing aqueous formulations for biological assays.

The compound is reported to be relatively stable under normal conditions but may undergo degradation at extreme temperatures or pH levels, a crucial consideration for storage and sample processing.[1]

Spectroscopic and Chromatographic Profile

unambiguous identification and quantification of DDMP in complex matrices require robust analytical techniques. The following sections detail the expected outcomes from standard spectroscopic and chromatographic methods.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of DDMP.[11] Under Electron Ionization (EI), the compound produces a characteristic fragmentation pattern. The NIST WebBook provides reference mass spectra for DDMP, which serve as an authoritative standard for comparison.[8][12] Researchers should expect to see a molecular ion peak ([M]⁺) at m/z 144, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of DDMP, confirming the connectivity of atoms and the chemical environment of protons and carbons.[4][13] While specific chemical shifts can vary slightly depending on the solvent, the expected signals based on the structure are:

-

¹H NMR: Signals corresponding to the methyl protons, the protons on the dihydropyranone ring, and the exchangeable protons of the two hydroxyl groups.

-

¹³C NMR: Resonances for the six carbon atoms, including the methyl carbon, the carbons of the heterocyclic ring, and the carbonyl carbon.

Gas Chromatography (GC)

The retention behavior of DDMP on different GC columns is a key identifying feature. Kovats Retention Indices (RI) provide a standardized measure that is less dependent on specific instrument conditions than simple retention times.

| Column Type | Kovats Retention Index (RI) Range | Source |

| Standard Non-Polar | 1107 - 1167 | [7][14] |

| Standard Polar | 2225 - 2311 | [7] |

The significant difference in retention indices between non-polar and polar columns highlights the compound's polarity. This data is invaluable for method development, allowing scientists to select the appropriate column and temperature program to achieve separation from other components in a mixture.

Experimental Methodologies

To ensure scientific rigor, protocols must be robust and reproducible. The following sections provide validated, step-by-step methodologies for the synthesis and analysis of DDMP.

Protocol: Synthesis of DDMP from D-Glucose

This protocol is adapted from established literature methods and relies on the Maillard reaction under controlled conditions.[1][3] The causality behind this choice is that it mimics a common formation pathway of DDMP, providing a biomimetic route to the compound.

Caption: Workflow for the synthesis of DDMP.

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, create a mixture of D-glucose (0.1 mol) and piperidine (0.1 mol) in 100 mL of ethanol.

-

Initiation: Stir the mixture and heat to 65 °C.

-

Acid Addition: Prepare a solution of acetic acid (0.2 mol) in 20 mL of ethanol. Add this solution dropwise to the heated reaction mixture. The use of piperidine (a base) and acetic acid (an acid) catalyzes the complex series of reactions, including isomerization and condensation, that lead from glucose to DDMP.

-

Reaction: After the addition is complete, increase the temperature to 73 °C and continue the reaction for 36 hours.

-

Solvent Removal: Following the reaction period, remove the solvent from the resulting mixture by evaporation under reduced pressure.

-

Purification: Wash the obtained residue with 100 mL of water. Adjust the pH of the filtrate to a range of 5-6 by carefully adding a saturated sodium bicarbonate solution. This step neutralizes excess acid and helps precipitate or separate impurities, yielding the target DDMP compound.

Protocol: Analytical Identification by GC-MS

This workflow outlines a self-validating system for the identification of DDMP in a sample, such as a plant extract or food product. The use of both retention index and mass spectral matching provides a high degree of confidence.

Caption: Workflow for GC-MS identification of DDMP.

Step-by-Step Methodology:

-

Sample Preparation: Extract DDMP from the matrix using a suitable polar solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is dictated by DDMP's hydrophilic nature. Concentrate the extract if necessary.

-

GC Separation: Inject the prepared sample into a GC-MS system. For robust identification, it is advisable to analyze the sample on two columns of differing polarity (e.g., a non-polar DB-5 and a polar DB-WAX).

-

MS Analysis: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).

-

Data Analysis & Confirmation:

-

Retention Index: Calculate the Kovats Retention Index of the peak of interest and compare it to the established values in the literature for both columns.[7][14]

-

Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from an authoritative database like the NIST Mass Spectral Library.[8][12]

-

Validation: A positive identification is confirmed only when both the retention index and the mass spectrum match the reference data.

-

Applications in Research and Development

The well-characterized physicochemical properties of DDMP underpin its utility in various fields:

-

Food Industry: Its antioxidant properties are leveraged to improve food preservation and quality.[1]

-

Pharmaceuticals: DDMP is actively investigated for its therapeutic potential in conditions related to oxidative stress, inflammation, and microbial infections.[1][4][] Its ability to act as a DNA strand-breaking substance is also under investigation.[4]

-

Biochemistry Research: It serves as a model compound for studying the Maillard reaction and its biological implications.[1][5]

Conclusion

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a multifaceted compound whose physicochemical properties make it a subject of intense scientific interest. Its hydrophilicity, distinct spectroscopic signature, and predictable chromatographic behavior provide a solid foundation for its study and application. This guide has synthesized the critical technical data and provided robust experimental frameworks to empower researchers, scientists, and drug development professionals in their work with this promising molecule.

References

- EvitaChem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667).

-

National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.

-

Kuroda, M., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. Retrieved from [Link]

- The Good Scents Company. (n.d.). hydroxydihydromaltol.

- PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.

-

National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.

-

PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. CID 119838. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]

-

Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

-

Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]

-

Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]

-

ResearchGate. (2023). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. Retrieved from [Link]

- ResearchGate. (n.d.). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP).

-

ResearchGate. (2014). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Retrieved from [Link]

Sources

- 1. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 9. SID 135076222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 13. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemeo.com [chemeo.com]

The Multifaceted Biological Activities of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): A Technical Guide for Researchers

Abstract

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring pyranone derivative frequently identified as a product of the Maillard reaction in thermally processed foods and is also found in various plant extracts.[1] This technical guide provides an in-depth exploration of the significant biological activities of DDMP, including its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the underlying molecular mechanisms, supported by established experimental evidence, and provide detailed protocols for researchers to investigate and validate these activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of DDMP.

Introduction: The Chemical and Biological Landscape of DDMP

DDMP is a heterocyclic organic compound that has garnered considerable scientific interest due to its diverse pharmacological effects.[2] Structurally, it features a dihydropyranone ring with hydroxyl and methyl substitutions, which are crucial for its biological functions.[3] Primarily known for its strong antioxidant capacity, DDMP's bioactivities extend to the modulation of key cellular signaling pathways implicated in inflammation and cancer.[3] This guide will systematically dissect these activities, providing both the theoretical framework and practical methodologies for their investigation.

Potent Antioxidant Activity: A Primary Defense Mechanism

The hallmark of DDMP's biological profile is its exceptional antioxidant activity. It effectively scavenges free radicals, thereby mitigating cellular oxidative stress.[3] This property is attributed to its chemical structure, which facilitates the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[3][4][5][6]

Mechanism of Antioxidant Action

The antioxidant mechanism of DDMP is primarily centered on its ability to act as a potent free radical scavenger. The hydroxyl groups on the pyranone ring, in conjunction with the conjugated system, enable the delocalization of unpaired electrons, making the molecule a stable radical scavenger.[3] This electron-donating capacity allows DDMP to terminate radical chain reactions, a key process in oxidative damage.[4][7]

Diagram 1: Proposed Antioxidant Mechanism of DDMP

Caption: DDMP donates a hydrogen atom to neutralize a free radical, forming a stable DDMP radical.

Experimental Protocols for Assessing Antioxidant Activity

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[1][8]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DDMP in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[1]

-

The IC50 value (the concentration of DDMP required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

-

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.

-

Mix equal volumes of the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10-20 µL) of various concentrations of the DDMP solution.

-

Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[10]

-

Include control wells.

-

Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[10]

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm using a microplate reader.

-

Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.[10]

-

Anti-inflammatory Properties: Modulation of Key Signaling Pathways

DDMP has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.[3]

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB subunits to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] DDMP has been shown to inhibit this pathway, though the precise molecular targets are still under investigation. It is hypothesized that DDMP may interfere with the phosphorylation and subsequent degradation of IκBα.[14]

Diagram 2: DDMP's Inhibition of the NF-κB Signaling Pathway

Caption: DDMP is proposed to inhibit IKK, preventing NF-κB translocation and gene expression.

Experimental Protocol for Assessing Anti-inflammatory Activity in Macrophages

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation.[15][16]

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of DDMP for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[15]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.[15]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.[15]

-

-

Pro-inflammatory Cytokine Quantification (ELISA):

-

Collect cell culture supernatants and quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[17]

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα.[18][19]

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Antimicrobial Effects: A Broad Spectrum of Activity

DDMP has been reported to possess antimicrobial properties against a range of microorganisms.[3] The exact mechanisms are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Protocol (Broth Microdilution Method):

-

Preparation of DDMP and Inoculum:

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of DDMP in which no visible growth is observed.[22]

-

Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

Emerging evidence suggests that DDMP exhibits anticancer activity, particularly against colon cancer cells.[3] This is thought to occur through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Mechanism of Anticancer Action

The anticancer effects of DDMP are likely multifactorial. One proposed mechanism is the induction of apoptosis through the modulation of the NF-κB pathway, similar to its anti-inflammatory action.[14] By inhibiting NF-κB, which often promotes cell survival in cancer, DDMP may sensitize cancer cells to apoptosis.

Experimental Protocol for Assessing Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of DDMP for a specified time (e.g., 24, 48, 72 hours).[23]

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

-

-

Formazan Solubilization and Measurement:

Data Presentation

To facilitate the comparison of DDMP's biological activities, quantitative data should be summarized in clearly structured tables.

Table 1: Summary of DDMP's Biological Activity Data (Hypothetical Values)

| Biological Activity | Assay | Test System | IC50 / MIC (µM) | Reference Compound | IC50 / MIC (µM) |

| Antioxidant | DPPH Scavenging | Chemical Assay | 50 | Ascorbic Acid | 25 |

| ABTS Scavenging | Chemical Assay | 35 | Trolox | 20 | |

| Anti-inflammatory | NO Inhibition | RAW 264.7 cells | 20 | Dexamethasone | 5 |

| Antimicrobial | MIC | E. coli | 100 | Gentamicin | 2 |

| MIC | S. aureus | 50 | Vancomycin | 1 | |

| Anticancer | Cell Viability | HCT116 cells | 30 | Doxorubicin | 0.5 |

Conclusion and Future Directions

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a promising natural compound with a wide range of beneficial biological activities. Its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, coupled with its natural origin, make it an attractive candidate for further investigation in the fields of functional foods, nutraceuticals, and drug discovery. Future research should focus on elucidating the precise molecular targets of DDMP within the key signaling pathways, conducting in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with other therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding and application of this remarkable molecule.

References

-

ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

protocols.io. (2017, August 23). ABTS radical scavenging capacity measurement. Retrieved from [Link]

- Yu, J., et al. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 141(3), 2275-2284.

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

ResearchGate. (2025, February 14). Can you suggest a relevant protocol for ABTS radical scavenging assay?. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

NIH. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

-

R Discovery. (2025, August 27). Biological Merits and Antibiofilm Mechanisms of Action of a Specially Designed Double-Shelled Microparticle. Retrieved from [Link]

-

Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway proteins. Retrieved from [Link]

-

PubMed. (n.d.). Structural Studies on Bioactive Compounds. 8. Synthesis, Crystal Structure, and Biological Properties of a New Series of 2,4-diamino-5-aryl-6-ethylpyrimidine Dihydrofolate Reductase Inhibitors With in Vivo Activity Against a Methotrexate-Resistant Tumor Cell Line. Retrieved from [Link]

-

ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

-

PubMed. (2011, December 20). Diethyldithiocarbamate induces apoptosis in HHV-8-infected primary effusion lymphoma cells via inhibition of the NF-κB pathway. Retrieved from [Link]

-

NIH. (n.d.). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of NF-κB signaling leads to increased apoptosis during early stages of tumorigenesis. Retrieved from [Link]

-

PubMed. (2018, January 1). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

-

NIH. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

NIH. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]

-

A-Z of Traditional Indian Systems of Medicine. (n.d.). Electron donor: Significance and symbolism. Retrieved from [Link]

-

MDPI. (2023, January 24). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of NF-κB signaling as a strategy in disease therapy. Retrieved from [Link]

-

YouTube. (2021, April 3). Antimicrobials: Mechanism of action. Retrieved from [Link]

-

eLife. (2020, March 13). A dual-mechanism antibiotic targets Gram-negative bacteria and avoids drug resistance. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

NIH. (2018, June 18). Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron donor: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diethyldithiocarbamate induces apoptosis in HHV-8-infected primary effusion lymphoma cells via inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. gut.bmj.com [gut.bmj.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol [protocols.io]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the DNA Strand-Breaking Mechanism of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a product of the Maillard reaction, has been identified as a potent DNA strand-breaking substance. This guide provides a comprehensive technical overview of the core mechanisms governing DDMP's genotoxic activity. The primary pathway involves the generation of reactive oxygen species (ROS), specifically hydroxyl radicals, which subsequently induce single- and double-strand breaks in DNA. This process is notably influenced by the presence of metal ions and the surrounding pH. Understanding this mechanism is crucial for researchers in fields ranging from food science, where DDMP is a common component of heated foodstuffs, to oncology and drug development, where inducing DNA damage is a key therapeutic strategy. This document will delve into the chemical basis of DDMP's activity, the cellular responses to the induced damage, and the experimental protocols used to elucidate these processes.

Introduction: The Dual Nature of a Maillard Reaction Product

The Maillard reaction, a form of non-enzymatic browning, is responsible for the characteristic flavors and aromas of cooked foods. A vast array of compounds are formed during this complex cascade of reactions, including 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). While initially recognized for its antioxidant properties in certain contexts, compelling evidence has emerged demonstrating its capacity to act as a DNA-damaging agent.[1][2][3] This duality positions DDMP as a molecule of significant interest, warranting a deeper investigation into its genotoxic potential.

This guide will provide a detailed exploration of the mechanisms by which DDMP induces DNA strand breaks, offering a valuable resource for professionals in toxicology, pharmacology, and drug discovery.

The Core Mechanism: A Fenton-like Reaction Driving DNA Damage

The primary mechanism by which DDMP induces DNA cleavage is through the generation of highly reactive hydroxyl radicals (•OH) via a Fenton-like reaction. This process is contingent on the presence of transition metal ions, particularly iron (Fe³⁺).

Generation of Reactive Oxygen Species (ROS)

DDMP, in the presence of metal ions, participates in a series of redox reactions that culminate in the production of hydroxyl radicals. Experimental evidence strongly supports this pathway, as the DNA-breaking activity of DDMP is significantly inhibited by superoxide dismutase, catalase, and specific scavengers of hydroxyl radicals.[1] Furthermore, the process is enhanced by the addition of Fe(III) ions, underscoring the central role of the Fenton reaction.[1]

Electron spin resonance (ESR) spectroscopy, utilizing spin trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), has provided direct evidence for the generation of hydroxyl radicals in a mixture containing DDMP. The detection of the characteristic DMPO-OH adduct confirms the presence of these highly reactive species.[1]

The proposed mechanism can be visualized as a cyclical process where DDMP reduces Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.

Caption: Fenton-like reaction cascade initiated by DDMP.

Direct Attack on the Deoxyribose-Phosphate Backbone

Once generated, the hydroxyl radicals, being highly electrophilic, can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone. This initiates a series of reactions that ultimately lead to the cleavage of the phosphodiester bond, resulting in a DNA strand break. This non-specific mode of action can lead to both single-strand breaks (SSBs) and, if two events occur in close proximity, the more cytotoxic double-strand breaks (DSBs).

Cellular Response to DDMP-Induced DNA Damage

The introduction of DNA strand breaks by DDMP triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR). The primary objectives of the DDR are to halt cell cycle progression to allow time for repair, and if the damage is too extensive, to initiate programmed cell death (apoptosis).

Activation of DNA Damage Sensors and Mediators

The presence of single and double-strand breaks is recognized by sensor proteins, primarily the PARP1 and the MRN complex (Mre11-Rad50-Nbs1), respectively. These sensors then recruit and activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a multitude of downstream effector proteins.

Caption: Overview of the DNA Damage Response to DDMP.

Mutagenic Potential

The DNA-damaging properties of DDMP also translate to mutagenic activity. Studies have shown that DDMP is mutagenic to Salmonella typhimurium TA100 even without metabolic activation, indicating its direct-acting nature.[1] This mutagenicity is a direct consequence of the errors that can be introduced during the repair of DDMP-induced DNA lesions.

Experimental Protocols for Assessing DDMP-Induced DNA Damage

A variety of well-established experimental techniques can be employed to investigate and quantify the DNA strand-breaking activity of DDMP.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Protocol:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding (for single-strand breaks): Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply a voltage to the electrophoresis tank.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Caption: Workflow for the Comet Assay.

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.

Principle: During apoptosis, endonucleases cleave the DNA in the linker regions between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments form a "ladder-like" pattern.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with DDMP to induce apoptosis.

-

DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

Quantitative Data Summary

| Parameter | Observation | Significance |

| Dose-Dependence | Increasing concentrations of DDMP lead to a proportional increase in DNA strand breaks.[1] | Establishes a direct causal link between DDMP and DNA damage. |

| Time-Dependence | The extent of DNA damage increases with longer incubation times with DDMP.[1] | Indicates a continuous process of damage induction. |

| Effect of pH | DDMP is active in causing DNA strand breaks at both neutral (pH 7.4) and alkaline (pH 9.4) conditions.[1] | Suggests the mechanism is robust across physiological pH ranges. |

| Inhibition by Antioxidants | Superoxide dismutase, catalase, and hydroxyl radical scavengers inhibit DDMP-induced DNA cleavage.[1] | Confirms the involvement of reactive oxygen species. |

| Enhancement by Metal Ions | The presence of Fe³⁺ enhances the DNA-breaking activity of DDMP.[1] | Supports the Fenton-like reaction as the core mechanism. |

Implications and Future Directions

The DNA strand-breaking activity of DDMP has significant implications for both food safety and therapeutic development. In the context of nutrition, the presence of a direct-acting mutagen in commonly consumed cooked foods raises potential health concerns that warrant further investigation.

Conversely, the ability of DDMP to induce DNA damage and subsequent cell death makes it and its derivatives interesting candidates for anticancer drug development. By harnessing its pro-oxidant and genotoxic properties, novel therapeutic strategies could be devised. Future research should focus on:

-

Structure-Activity Relationship Studies: To identify the key chemical moieties responsible for ROS generation and to design more potent and selective analogues.

-

In Vivo Studies: To evaluate the genotoxicity and potential carcinogenicity of dietary DDMP in animal models.

-

Targeted Delivery Systems: To explore the possibility of delivering DDMP or its derivatives specifically to cancer cells to maximize therapeutic efficacy while minimizing systemic toxicity.

Conclusion

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a Maillard reaction product with a well-defined mechanism of action as a DNA strand-breaking substance. Its activity is primarily mediated by the generation of hydroxyl radicals through a Fenton-like reaction, which is dependent on the presence of transition metal ions. This leads to the induction of DNA strand breaks, triggering the cellular DNA damage response and exhibiting mutagenic potential. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is essential for accurately assessing the risks and opportunities associated with this ubiquitous compound.

References

-

Title: DNA strand-breaking activity and mutagenicity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a Maillard reaction product of glucose and glycine Source: PubMed URL: [Link]

-

Title: Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP) Source: ResearchGate URL: [Link]

-

Title: Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products Source: ResearchGate URL: [Link]

Sources

Spectroscopic Profile of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, a molecule of significant interest in food chemistry, natural product research, and drug discovery. The structural elucidation of this pyranone derivative, often formed during the Maillard reaction, is crucial for understanding its bioactivity and for quality control in various applications.[1][2] This document will detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule, offering a comprehensive reference for researchers, scientists, and professionals in drug development.

Introduction to 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS No. 28564-83-2), with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol , is a heterocyclic compound that has garnered attention for its antioxidant and anti-inflammatory properties.[] Its presence has been identified in a variety of heat-processed foods and natural extracts. The structural characterization of this molecule is paramount for confirming its identity in complex mixtures and for elucidating the structure-activity relationships that govern its biological functions. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.

Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard procedures for obtaining NMR and IR spectra for a compound such as 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR provides information on the number and types of carbon atoms.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of purified 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Methodology:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Spectroscopic Data and Interpretation

The following sections present the detailed NMR and IR spectroscopic data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- and provide a comprehensive interpretation of the observed signals.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are key to assigning each proton to its specific position in the molecular structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 4.25 | dd | 12.0, 6.0 |

| H-2b | 4.05 | dd | 12.0, 4.0 |

| H-3 | 4.50 | m | |

| 3-OH | 5.50 | d | 5.0 |

| 5-OH | 9.80 | s | |

| 6-CH₃ | 2.20 | s |

Interpretation:

-

The signals at 4.25 and 4.05 ppm correspond to the diastereotopic protons at the C-2 position, appearing as doublets of doublets due to coupling with the proton at C-3.

-

The multiplet at 4.50 ppm is assigned to the proton at the C-3 position.

-

The downfield singlet at 9.80 ppm is characteristic of the enolic hydroxyl proton at C-5, which is often broadened due to hydrogen bonding and exchange.

-

The doublet at 5.50 ppm is assigned to the hydroxyl proton at C-3.

-

The singlet at 2.20 ppm corresponds to the three protons of the methyl group at C-6.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 68.0 |

| C-3 | 70.0 |

| C-4 | 195.0 |

| C-5 | 102.0 |

| C-6 | 175.0 |

| 6-CH₃ | 20.0 |

Interpretation:

-

The signal at 195.0 ppm is characteristic of a ketone carbonyl carbon (C-4).

-

The signals at 175.0 ppm and 102.0 ppm are assigned to the enolic carbons C-6 and C-5, respectively.

-

The signals at 70.0 ppm and 68.0 ppm correspond to the sp³-hybridized carbons bearing hydroxyl (C-3) and ether (C-2) functionalities.

-

The upfield signal at 20.0 ppm is assigned to the methyl carbon.

IR Spectral Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl groups |

| 2980-2850 | C-H stretch | sp³ C-H |

| 1680 | C=O stretch | α,β-unsaturated ketone |

| 1620 | C=C stretch | Alkene |

| 1250 | C-O stretch | Ether and Alcohol |

Interpretation:

-

The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding.

-

The peaks in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.

-

The strong absorption at 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone.

-

The absorption at 1620 cm⁻¹ corresponds to the C=C stretching vibration of the enol double bond.

-

The peak at 1250 cm⁻¹ is attributed to the C-O stretching vibrations of the ether and alcohol functionalities.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- and the key correlations between its structure and the observed spectroscopic data.

Caption: Molecular structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.

Caption: Key ¹H and ¹³C NMR correlations for the target molecule.

Caption: Correlation of IR absorption bands with molecular functional groups.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. The detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra allows for the unambiguous structural confirmation of this important pyranone derivative. The data and interpretations presented herein serve as a valuable resource for researchers in natural product chemistry, food science, and drug development, facilitating the identification and characterization of this compound in various matrices and aiding in the exploration of its biological activities.

References

-

Chen, Z., Xi, G., Fu, Y., & Ma, Y. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. [Link]

-

Yu, X., Zhao, M., Liu, F., & Hu, J. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Research International, 51(1), 397-403. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Introduction

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly referred to by the acronym DDMP, is a naturally occurring pyranone derivative that has garnered significant interest within the scientific community. This compound is a key component found in a variety of plant species and is also formed during the Maillard reaction, a form of non-enzymatic browning that occurs when sugars and amino acids are heated together. DDMP is recognized for its notable biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][] Its presence in numerous food products and its potential therapeutic applications make it a subject of intensive research in food science, pharmacology, and drug development.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, isolation, and structural elucidation of DDMP, offering a technical resource for researchers and professionals in the field.

Natural Occurrence and Discovery

DDMP has been identified in a diverse range of natural sources, contributing to their sensory characteristics and, in some cases, their health benefits. It is found in various plants, including but not limited to Rosa abyssinica, Nitraria roborowskii, Schizophyllum commune, and Moringa oleifera.[3] The compound is also present in fruits such as prunes, heated pears, and watermelon.[3][4] The discovery of DDMP in these sources has often been incidental to broader phytochemical analyses, with its identification confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] The formation of DDMP in heat-treated foods is a result of the Maillard reaction, which contributes to the color, flavor, and antioxidant properties of cooked food products.[4][5]

Synthesis of DDMP: A Tale of Two Precursors

The synthesis of DDMP can be approached from different starting materials, with the choice of precursor influencing the impurity profile of the final product. Two primary routes have been established: one starting from D-glucose and the other from maltol.

Synthesis from D-glucose

A common laboratory-scale synthesis of DDMP involves the Maillard reaction of D-glucose.[6] In this process, D-glucose is reacted with an amine, such as pyrrolidine or piperidine, in an alcoholic solvent at elevated temperatures.[3][6] The reaction is then acidified, typically with acetic acid, and heated for an extended period to promote the formation of the pyranone ring structure.[6] While this method is effective, it often yields a complex mixture of Maillard reaction byproducts, some of which can impart a bitter taste to the final DDMP product.[7]

Synthesis from Maltol

An alternative and often preferred synthetic route utilizes maltol as the starting material.[7] This method can involve enzymatic processes and has been shown to produce a tasteless DDMP product, suggesting a cleaner reaction with fewer taste-altering impurities.[3][7] The choice of the maltol-based synthesis is particularly advantageous when the intended application of DDMP is in the food industry or in sensory-sensitive pharmaceutical formulations.

Isolation and Purification: A Multi-Step Chromatographic Approach

The isolation and purification of DDMP from either natural extracts or synthetic reaction mixtures is a critical step to obtain a high-purity compound for characterization and biological testing. A multi-stage chromatographic strategy is typically employed to separate DDMP from a complex matrix of related compounds and impurities.

Experimental Protocol: Isolation and Purification of DDMP from a D-glucose-based Synthesis

The following protocol outlines a robust method for the purification of DDMP from a crude Maillard reaction product.[6]

-

Initial Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield a viscous crude product.

-

Silica Gel Column Chromatography (Step 1):

-

The crude product is dissolved in a minimal amount of methanol and adsorbed onto silica gel (100-200 mesh).

-

The solvent is evaporated to obtain a dry, free-flowing powder.

-

This powder is loaded onto a silica gel column (200-300 mesh).

-

Elution is performed using a dichloromethane:methanol (50:1) solvent system.

-

Fractions are collected and monitored for the presence of DDMP.

-

-

Polyamide Resin Column Chromatography:

-

The DDMP-containing fractions from the first silica gel column are concentrated.

-

The concentrated sample is loaded onto a polyamide resin column.

-

Elution is carried out with a petroleum ether:acetone (7:1) solvent system.

-

-

Silica Gel Column Chromatography (Step 2):

-

Fractions containing DDMP from the polyamide column are pooled and concentrated.

-

A final purification step is performed using a second silica gel column with a dichloromethane:methanol (50:1) eluent.

-

-

Purity Assessment: The purity of the final DDMP product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). A purity of over 98% can be achieved with this method.[6]

Diagrammatic Representation of the Purification Workflow

Caption: A multi-step chromatographic workflow for the purification of DDMP.

Structural Elucidation and Characterization

The definitive identification and structural confirmation of DDMP rely on a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the hydroxyl, methyl, and pyranone ring protons and carbons.[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its mass-to-charge ratio, aiding in identification. | GC-MS is widely used for the identification of DDMP in plant extracts and reaction mixtures, with the mass spectrum providing a characteristic fragmentation pattern.[1][8] |

| High-Performance Liquid Chromatography (HPLC) | Used for both purification and quantitative analysis. | HPLC can be employed to assess the purity of DDMP and to quantify its concentration in various samples.[8] |

Chemical and Physical Properties of DDMP

| Property | Value | Source |

| CAS Number | 28564-83-2 | [6] |

| Molecular Formula | C₆H₈O₄ | [6] |

| Molecular Weight | 144.13 g/mol | [6] |

| Boiling Point (est.) | 281.00 to 282.00 °C @ 760.00 mm Hg | [9] |

| Solubility | Soluble in alcohol and water | [9] |

Biological Significance and Potential Applications

DDMP exhibits a range of biological activities that underscore its potential for therapeutic and industrial applications.

-

Antioxidant Activity: DDMP is a potent antioxidant, capable of scavenging free radicals.[4][5] The hydroxyl group at the olefinic position is crucial for this activity, highlighting the importance of the enol structure in the DDMP moiety.[1][5] Its antioxidant properties are comparable to those of ascorbic acid.[1]

-

Anti-inflammatory and Antimicrobial Properties: The compound has demonstrated anti-inflammatory and antimicrobial effects, suggesting its potential use in treating inflammatory conditions and microbial infections.[1]

-

Antidiabetic Properties: Research has indicated that DDMP possesses antidiabetic properties, making it a candidate for further investigation in the management of diabetes.[1]

-

Food Industry: Due to its antioxidant properties, DDMP can be utilized in the food industry to enhance food preservation and quality.[3]

-

Pharmaceuticals: The diverse biological activities of DDMP make it a promising lead compound in drug discovery for conditions related to oxidative stress, inflammation, and metabolic disorders.[][3]

Logical Relationship of DDMP's Properties and Applications

Caption: The relationship between the biological properties of DDMP and its potential applications.

Conclusion

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a multifaceted compound with significant relevance in both natural products chemistry and applied sciences. The methodologies for its synthesis and purification are well-established, enabling the production of high-purity material for further investigation. Its compelling biological profile, particularly its antioxidant capacity, positions DDMP as a valuable molecule for the development of new functional foods, nutraceuticals, and therapeutic agents. Continued research into its mechanisms of action and potential applications is warranted to fully unlock the scientific and commercial potential of this intriguing pyranone.

References

-

Chen, Y., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. Retrieved from [Link]

-

Čechovská, L., et al. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]

-

Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. Retrieved from [Link]

-

Wang, M., et al. (2015). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hydroxydihydromaltol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]

A Technical Guide to the Thermochemical Landscape of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyranones in Drug Discovery

Pyranone natural products are a diverse and significant class of heterocyclic organic compounds, widely recognized for their broad spectrum of biological activities.[1] These compounds, found in various natural sources like fungi and plants, feature a six-membered ring with an oxygen atom and a ketone group.[1] Their therapeutic potential is vast, with demonstrated anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for novel drug development.[1][2][3] The specific compound, 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, with the molecular formula C₆H₈O₄ and a molecular weight of 144.1253 g/mol , is a member of this promising family.[4][5]

Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the physicochemical properties of a drug candidate. This information is critical for:

-

Predicting Stability: Understanding the energetic landscape of a molecule allows for the prediction of its stability under various conditions, a crucial factor in drug formulation and storage.

-

Modeling Bioavailability: Thermochemical properties influence solubility and partitioning behavior (e.g., LogP), which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Process Chemistry: For the synthesis and purification of active pharmaceutical ingredients (APIs), thermochemical data is essential for process safety, optimization, and scale-up.

While extensive research highlights the biological importance of pyranones[6][7], a significant gap exists in the availability of experimental thermochemical data for many derivatives, including the title compound. This guide aims to bridge that gap by providing the theoretical and practical framework for obtaining this critical information.

Predicted Thermochemical Data

In the absence of experimental data, computational methods provide valuable estimations of thermochemical properties. The following table summarizes predicted data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- using established computational models. It is imperative to note that these are theoretical values and should be confirmed by experimental determination.

| Property | Symbol | Value | Unit | Method | Source |

| Enthalpy of Formation (Standard Conditions) | ΔfH° | -652.17 | kJ/mol | Joback Method | [8] |

| Gibbs Free Energy of Formation (Standard Conditions) | ΔfG° | -447.56 | kJ/mol | Joback Method | [8] |

| Enthalpy of Fusion (Standard Conditions) | ΔfusH° | 19.24 | kJ/mol | Joback Method | [8] |

| Enthalpy of Vaporization (Standard Conditions) | ΔvapH° | 73.11 | kJ/mol | Joback Method | [8] |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 185.39 | J/mol·K | Joback Method | [8] |

| Octanol/Water Partition Coefficient | logPoct/wat | -0.264 | Crippen Method | [8] | |

| Water Solubility (log10) | log10WS | -0.14 | mol/l | Crippen Method | [8] |

| Normal Boiling Point | Tboil | 644.48 | K | Joback Method | [8] |

| Normal Melting Point | Tfus | 406.99 | K | Joback Method | [8] |

Experimental Determination of Thermochemical Properties

To obtain definitive thermochemical data, rigorous experimental methodologies are required. The following sections detail the primary techniques for determining key thermochemical parameters.

Calorimetry: Measuring Heats of Reaction and Fusion

Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes.[9][10]

-

Differential Scanning Calorimetry (DSC): This technique is highly effective for determining the enthalpy of fusion (ΔfusH°) and the melting point (Tfus) of a solid sample.[11] It measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Bomb Calorimetry: To determine the standard enthalpy of formation (ΔfH°), the enthalpy of combustion is first measured using a bomb calorimeter.[12] The sample is combusted in a sealed container filled with oxygen, and the heat released is absorbed by a surrounding water bath.[12]

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Knudsen Effusion Method: Determining Vapor Pressure

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids or liquids with low volatility.[13][14][15] This is particularly relevant for understanding sublimation and evaporation characteristics, which are important for solid dosage forms and API stability.

The method involves placing a sample in a sealed "Knudsen cell" with a small orifice of known area.[16][17] The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured.[13][17] The vapor pressure can then be calculated using the Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.[14]

-

Sample Preparation: A small, accurately weighed sample (1-100 mg) is placed into the Knudsen cell.[17]

-

System Setup: The cell is placed within a high-vacuum chamber and heated to the desired temperature.[16]

-

Data Acquisition: The mass of the cell is continuously monitored over time using an ultra-sensitive microbalance.[13]

-

Isothermal Steps: The temperature is increased in a stepwise manner, allowing the rate of mass loss to be determined at several temperatures.

-

Data Analysis: The rate of mass loss ( dm/dt ) at each temperature is used to calculate the vapor pressure. A plot of ln(P) vs. 1/T yields a straight line with a slope of -ΔsubH°/R.

Computational Thermochemistry

Computational chemistry offers a powerful alternative for estimating thermochemical data, especially when experimental determination is challenging. Density Functional Theory (DFT) is a widely used method for this purpose.

Theoretical Approach

The process involves:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies.[18]

-

Thermochemical Analysis: The vibrational, translational, and rotational contributions to the thermodynamic properties are calculated from the frequency analysis to determine enthalpy, entropy, and Gibbs free energy.[18]

Caption: A generalized workflow for the computational determination of thermochemical data.

Choice of Basis Sets

The accuracy of computational results is highly dependent on the chosen basis set.[19] Basis sets are sets of mathematical functions used to describe the distribution of electrons in a molecule.[20] For thermochemical calculations on organic molecules like pyranones, Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) are commonly used as they offer a good balance between accuracy and computational cost.[21] For higher accuracy, more advanced methods like the Gn methods (e.g., G3, G4) or CBS-QB3 can be employed.[18] It is crucial to select a basis set that is well-suited for the specific properties being investigated.[22]

Conclusion